Preclinical Safety: No Retinal, Cardiac, or Neurological Toxicities
OT-82 demonstrates a complete lack of the class-associated toxicities that halted the development of earlier NAMPT inhibitors like FK866 (APO866). In formal toxicological studies conducted in both mice and nonhuman primates, OT-82 showed no cardiac, neurological, or retinal toxicities [1]. This is a critical point of differentiation, as retinal toxicity was a major dose-limiting adverse event that led to the termination of clinical trials for FK866 (APO866) [1].
| Evidence Dimension | Incidence of Class-Associated Toxicities (Retinal, Cardiac, Neurological) in Preclinical Models |
|---|---|
| Target Compound Data | No evidence of cardiac, neurological, or retinal toxicity |
| Comparator Or Baseline | FK866 (APO866) and other early NAMPT inhibitors: Dose-limiting retinal toxicity observed, leading to clinical trial discontinuation |
| Quantified Difference | Complete absence vs. presence of class-defining toxicity |
| Conditions | Formal toxicological studies in mice and nonhuman primates |
Why This Matters
This safety differentiation allows OT-82 to achieve a wider therapeutic index and enables clinical dosing that was unattainable with earlier compounds, directly impacting its translational viability and value for clinical procurement.
- [1] Korchagina, E., et al. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis. Leukemia 34, 1828–1839 (2020). View Source
